molecular formula C20H19NO3 B2774267 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 438220-64-5

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2774267
CAS No.: 438220-64-5
M. Wt: 321.376
InChI Key: HYXKOZZZNUZYOE-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C20H19NO3 and a molecular weight of 321.37 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of green chemistry and sustainable practices are likely to be employed to ensure efficient and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    6-Methylquinoline-4-carboxylic acid: Lacks the propoxyphenyl group, resulting in different chemical and biological properties.

    2-(3-Propoxyphenyl)quinoline-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the methyl and propoxyphenyl groups, which confer specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

6-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(22)23)16-10-13(2)7-8-18(16)21-19/h4-8,10-12H,3,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXKOZZZNUZYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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